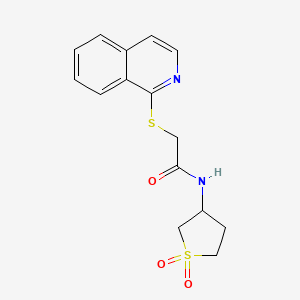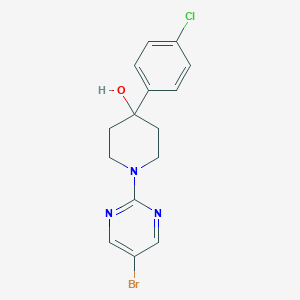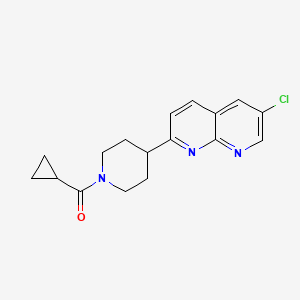
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thiolane ring and an isoquinoline moiety, which are connected through a sulfanylacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.
Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be introduced via a nucleophilic substitution reaction, where an isoquinoline derivative reacts with a halogenated intermediate.
Formation of the Sulfanylacetyl Linkage: The final step involves the coupling of the thiolane and isoquinoline intermediates through a sulfanylacetyl linkage, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The sulfanylacetyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiolane and isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety may play a role in binding to aromatic residues, while the thiolane ring could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxo-1-thiolan-3-yl)-2-(quinolin-1-ylsulfanyl)acetamide
- N-(1,1-Dioxo-1-thiolan-3-yl)-2-(pyridin-1-ylsulfanyl)acetamide
Uniqueness
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE is unique due to the combination of the thiolane ring and isoquinoline moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.
Properties
Molecular Formula |
C15H16N2O3S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-isoquinolin-1-ylsulfanylacetamide |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-15-13-4-2-1-3-11(13)5-7-16-15/h1-5,7,12H,6,8-10H2,(H,17,18) |
InChI Key |
XZNXDPKBCXFRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B12232617.png)
![1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232622.png)
![3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12232637.png)
![3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232640.png)

![1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12232658.png)
![5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12232660.png)
![3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B12232664.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12232674.png)
![4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12232678.png)
![3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12232679.png)
![2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12232695.png)


